molecular formula C15H14F2N2O4S B4421433 {4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE

{4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE

Cat. No.: B4421433
M. Wt: 356.3 g/mol
InChI Key: POCCEORYUZSLNR-UHFFFAOYSA-N
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Description

{4-[(3,4-Difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone is a complex organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, a piperazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,4-difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the piperazine ring.

    Sulfonylation: The sulfonyl group is introduced by reacting the difluorophenyl-piperazine intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the Furan Ring: The final step involves the formation of the methanone linkage between the piperazine-sulfonyl intermediate and the furan ring, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and reduced aromatic compounds.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, {4-[(3,4-difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the piperazine ring, in particular, makes it a candidate for the development of new drugs targeting various biological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The sulfonyl group and the piperazine ring are common motifs in many pharmaceutical agents, suggesting that this compound could serve as a lead compound for drug development.

Industry

In industrial applications, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of {4-[(3,4-difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the sulfonyl group can form strong interactions with enzymes and other proteins. The difluorophenyl group and the furan ring contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2,4-Difluorophenyl)sulfonyl]piperazino}(5-nitro-2-furyl)methanone
  • {4-[(3,4-Difluorophenyl)sulfonyl]piperazinyl}(5-nitro-2-furyl)methanone

Uniqueness

The uniqueness of {4-[(3,4-difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone lies in its specific arrangement of functional groups. The combination of a difluorophenyl group, a sulfonyl group, a piperazine ring, and a furan ring is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4S/c16-12-4-3-11(10-13(12)17)24(21,22)19-7-5-18(6-8-19)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCCEORYUZSLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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